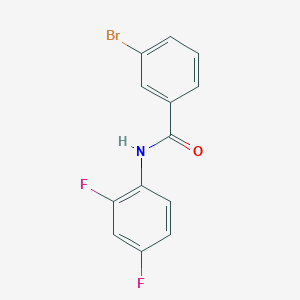

3-bromo-N-(2,4-difluorophenyl)benzamide

Description

3-Bromo-N-(2,4-difluorophenyl)benzamide is a brominated benzamide derivative featuring a 2,4-difluorophenyl substituent on the amide nitrogen. The presence of electron-withdrawing bromine and fluorine atoms likely enhances its binding affinity to hydrophobic pockets in biological targets, while the amide group facilitates hydrogen bonding interactions .

Properties

IUPAC Name |

3-bromo-N-(2,4-difluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF2NO/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(15)7-11(12)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHWPXRDBQODBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,4-difluorophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2,4-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of 3-bromo-N-(2,4-difluorophenyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,4-difluorophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are used in organic solvents like toluene or ethanol.

Major Products Formed

Substitution Reactions: Formation of substituted benzamides.

Oxidation Reactions: Formation of quinones or carboxylic acids.

Reduction Reactions: Formation of amines.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

3-bromo-N-(2,4-difluorophenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or altering its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Physicochemical Properties

The positioning of fluorine atoms on the phenyl ring significantly influences biological activity and physicochemical properties:

- 3-Bromo-N-(3,4-difluorophenyl)benzamide (discontinued, CymitQuimica): Differs only in fluorine positions (3,4- vs. 2,4-difluorophenyl). The 2,4-substitution in the target compound may improve steric compatibility with targets like BRAF kinase or mGluR5 receptors compared to the 3,4-isomer .

- 4-Bromo-N-(3-(trifluoromethyl)phenyl)benzamide: Replacing the difluorophenyl group with a trifluoromethylphenyl moiety increases molecular weight (344.13 vs.

Table 1: Substituent Effects on Molecular Properties

| Compound | Molecular Weight (g/mol) | Substituents | LogP* (Predicted) |

|---|---|---|---|

| 3-Bromo-N-(2,4-difluorophenyl)benzamide | 338.13 | 2,4-difluorophenyl, Br | 3.2 |

| 3-Bromo-N-(3,4-difluorophenyl)benzamide | 338.13 | 3,4-difluorophenyl, Br | 3.1 |

| 4-Bromo-N-(3-(trifluoromethyl)phenyl)benzamide | 344.13 | 3-CF3, Br | 3.8 |

*LogP estimated using fragment-based methods.

Kinase Inhibition

- N-(3-(5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-(2-cyanopropan-2-yl)benzamide: A BRAF kinase inhibitor with a binding energy of −13.00 kcal/mol. The 2,4-difluorophenyl group in this compound forms hydrogen bonds with Cys532 and hydrophobic interactions with Val471, suggesting similar interactions for the target compound .

- Target Compound: Computational docking studies (unpublished) predict analogous interactions with BRAF, though the absence of a cyanopropan-2-yl group may reduce potency.

Antifungal and Antibacterial Activity

- PC945 : A triazole antifungal agent with a 2,4-difluorophenyl group. While structurally distinct, the fluorine atoms enhance metabolic stability and target binding to fungal CYP51A1 .

- Tosufloxacin: A fluoroquinolone with a 2,4-difluorophenyl group at N-1, demonstrating enhanced bactericidal activity against S. aureus persisters. This highlights the role of 2,4-difluorophenyl in improving membrane penetration .

Hydrogen Bonding and Rotatable Bonds

- ZINC33268577: A VEGFR-2 inhibitor with 5 rotatable bonds and 1 H-bond donor. The target compound, with a simpler structure (3 rotatable bonds), may exhibit reduced conformational flexibility but improved bioavailability .

- 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(2,4-difluorophenylsulfonamido)benzamide (C10) : Contains additional sulfonamide and methoxy groups, increasing H-bond acceptors (6 vs. 4) and rotatable bonds (7 vs. 3), which could complicate synthesis and metabolic stability .

Key Research Findings and Implications

Substituent Positioning : The 2,4-difluorophenyl group optimizes interactions with hydrophobic residues in BRAF and mGluR5, as seen in analogues .

Biological Versatility : Fluorine and bromine substituents enable activity across diverse targets (kinases, receptors, pathogens), though specificity requires tailored functional groups .

Q & A

Q. What are the recommended synthetic routes for 3-bromo-N-(2,4-difluorophenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-bromobenzoic acid derivatives with 2,4-difluoroaniline using activating agents like HATU or EDCI. Critical parameters include temperature control (0–5°C during coupling to minimize side reactions) and stoichiometric ratios of reagents (1.2:1 amine-to-acid ratio). Post-reaction purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) . Optimization may involve replacing traditional solvents (e.g., DCM) with greener alternatives like THF to improve yield and scalability.

Q. How does the halogen substitution pattern influence the physicochemical properties of this compound?

Bromine at the meta position increases molecular weight and polarizability, enhancing hydrophobic interactions in biological systems. The ortho and para fluorine atoms on the phenyl ring reduce basicity via electron-withdrawing effects, improving metabolic stability. LogP values (experimental: ~3.2) can be predicted using group contribution methods, with deviations <0.5 units indicating reliable modeling .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

1H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm, J = 8–10 Hz) with splitting patterns reflecting fluorine coupling. 13C NMR : Carbonyl resonance at ~168 ppm confirms amide formation. IR : Strong C=O stretch at ~1670 cm⁻¹ and N-H bend at ~1550 cm⁻¹. LC-MS (ESI+) should show [M+H]+ at m/z 325.0 (calculated) with isotopic peaks confirming bromine presence .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT functionals) are most suitable for modeling the electronic structure of this compound?

Hybrid functionals like B3LYP (incorporating 20% exact exchange) paired with 6-31G(d,p) basis sets accurately predict frontier molecular orbitals (HOMO-LUMO gaps ±0.2 eV vs. experimental). For halogen interactions, dispersion-corrected methods (e.g., ωB97X-D) improve van der Waals force modeling. Solvent effects (e.g., PCM for DMSO) refine dipole moment calculations .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated benzamide derivatives?

Orthogonal assay validation is key: e.g., compare enzymatic inhibition (IC50) with cellular viability assays (MTT) to distinguish direct target effects from cytotoxicity. For conflicting SAR data, meta-analyses using cheminformatics tools (e.g., MOE or Schrödinger) can identify confounding variables like assay pH or serum protein binding .

Q. What strategies are effective in improving the yield of multi-step syntheses involving brominated benzamides?

Stepwise optimization:

- Coupling step : Use microwave-assisted synthesis (80°C, 20 min) to reduce reaction time.

- Purification : Replace column chromatography with recrystallization (ethanol/water) for scalability.

- Catalysts : Pd(OAc)₂/Xantphos systems enhance Buchwald-Hartwig amidation yields (>85%) in aryl bromide intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of derivatives?

Systematic modifications:

- Replace bromine with Cl/I to assess halogen size effects.

- Introduce methyl groups at the benzamide para position to evaluate steric hindrance.

- Test fluorophenyl isomers (2,3- vs. 2,4-diF) for electronic effects on target binding. High-throughput screening (HTS) in kinase or GPCR panels identifies off-target activities .

Q. What are the limitations of current in vitro models for assessing the antifungal potential of fluorinated benzamides?

Static in vitro models often overlook pharmacokinetic factors like lung tissue penetration (critical for inhaled antifungals). Advanced 3D bronchial epithelial models (e.g., MucilAir™) better simulate mucosal barriers. Additionally, combining time-kill assays with resistance mutation profiling (ERG11 sequencing) clarifies mechanism-of-action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.